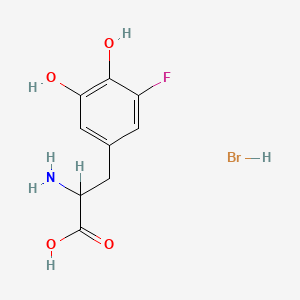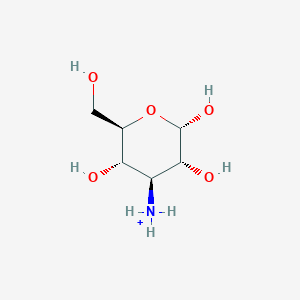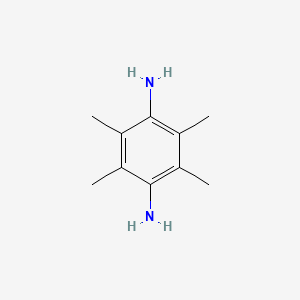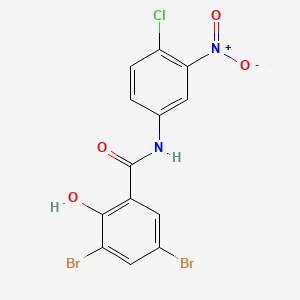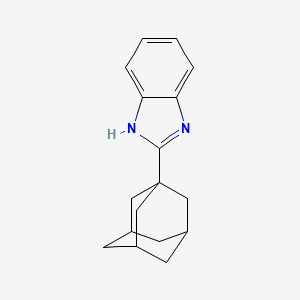
2-(1-adamantyl)-1H-benzimidazole
Overview
Description
2-(1-Adamantyl)-1H-benzimidazole is a compound that combines the unique structural features of adamantane and benzimidazole Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while benzimidazole is a heterocyclic aromatic organic compound with significant biological activity
Mechanism of Action
Target of Action
For instance, Amantadine acts as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist . Adapalene, on the other hand, modulates the immune response by down-regulating toll-like receptor 2 (TLR-2) expression and inhibiting the transcription factor activator protein 1 (AP-1) .
Mode of Action
Amantadine, a related adamantyl compound, antagonizes the influenzavirus a m2 proton channel, preventing endosomal escape (ie, the release of viral genetic material into the host cytoplasm) . This could provide some insight into the potential interactions of 2-(1-adamantyl)-1H-benzimidazole with its targets.
Biochemical Pathways
For instance, Amantadine’s antiviral mechanism of action involves antagonism of the influenzavirus A M2 proton channel .
Pharmacokinetics
Related compounds such as quindoline, benzofuran, (1-adamantyl) benzylglycine, 2-methoxyl-4-vinylglycine, and phytol have shown favorable penetration through the blood–brain barrier .
Result of Action
For instance, Amantadine has been used to treat dyskinesia associated with parkinsonism and influenza caused by type A influenzavirus .
Biochemical Analysis
Biochemical Properties
2-(1-adamantyl)-1H-benzimidazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with tubulin, a protein that is essential for the formation of microtubules in cells . This interaction can lead to the inhibition of tubulin polymerization, thereby affecting cell division and proliferation. Additionally, this compound has been found to bind to specific enzyme active sites, modulating their catalytic activity and altering metabolic pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the microtubule network in cancer cells, leading to the formation of atypical tubulin assemblies and inhibition of cell proliferation . Furthermore, this compound can alter gene expression patterns, impacting cellular responses to external stimuli and stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to specific biomolecules, such as tubulin, and inhibits their function . This binding interaction can lead to the stabilization or destabilization of protein structures, affecting their activity. Additionally, this compound can act as an enzyme inhibitor, blocking the catalytic activity of target enzymes and altering metabolic flux . Changes in gene expression induced by the compound further contribute to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to the accumulation of degradation products, which may have different biological activities compared to the parent compound . Additionally, the temporal effects of the compound on cellular processes, such as cell division and metabolism, can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the inhibition of cancer cell proliferation . At high doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs . Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels . Understanding these dosage effects is crucial for optimizing the therapeutic potential of this compound while minimizing its toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, such as hydroxylation and oxidation, which can influence its biological activity . These metabolic pathways can lead to the formation of active or inactive metabolites, affecting the overall pharmacokinetics and pharmacodynamics of the compound . Additionally, this compound can modulate metabolic flux, altering the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, which facilitate its uptake and localization . Once inside the cells, this compound can accumulate in certain compartments, such as the cytoplasm or nucleus, influencing its activity and function . The distribution of the compound within tissues can also affect its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been observed to localize to the mitochondria, where it can interact with mitochondrial proteins and influence cellular energy metabolism . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-adamantyl)-1H-benzimidazole typically involves the condensation of 1-adamantylamine with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, with heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Adamantyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated benzimidazole rings.
Substitution: Substituted benzimidazole derivatives with nitro or halogen groups.
Scientific Research Applications
2-(1-Adamantyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the biological activity of the benzimidazole moiety.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to the rigidity and stability of the adamantane structure.
Comparison with Similar Compounds
2-(1-Adamantyl)-1H-benzimidazole can be compared with other similar compounds, such as:
1-Adamantylamine: A precursor in the synthesis of this compound, known for its use in medicinal chemistry.
Benzimidazole: The parent compound, widely studied for its biological activity and therapeutic potential.
Adamantane: The hydrocarbon backbone, known for its stability and use in drug design.
Uniqueness: The combination of the adamantane and benzimidazole structures in this compound provides a unique set of properties, including enhanced stability, rigidity, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1-adamantyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-4-15-14(3-1)18-16(19-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJQLKDAEBGCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177850 | |
| Record name | 2-(1-Adamantyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23280-73-1 | |
| Record name | 2-(1-Adamantyl)benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023280731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Adamantyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


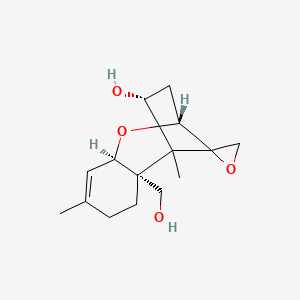
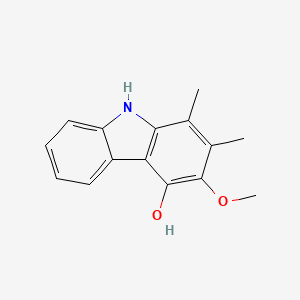

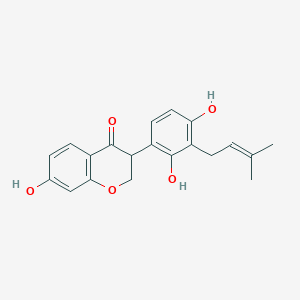

![Ethanaminium, N-[6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethyl-, chloride](/img/structure/B1203752.png)
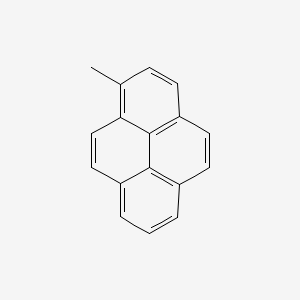
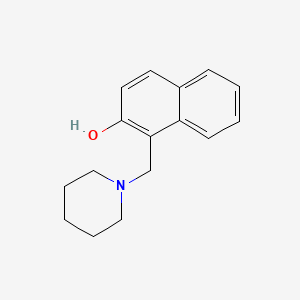
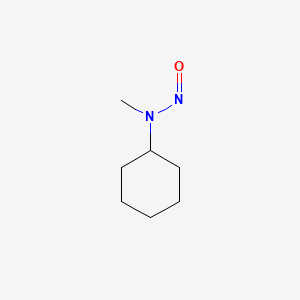
![3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1203761.png)
